Direct Blue 218

Description

Properties

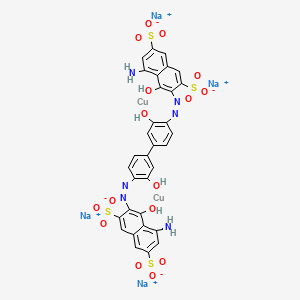

IUPAC Name |

tetrasodium;5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-hydroxyphenyl]-2-hydroxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate;copper | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24N6O16S4.2Cu.4Na/c33-19-11-17(55(43,44)45)5-15-9-25(57(49,50)51)29(31(41)27(15)19)37-35-21-3-1-13(7-23(21)39)14-2-4-22(24(40)8-14)36-38-30-26(58(52,53)54)10-16-6-18(56(46,47)48)12-20(34)28(16)32(30)42;;;;;;/h1-12,39-42H,33-34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;;;/q;;;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIECJCJNZREJPJ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)O)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+].[Cu].[Cu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H20Cu2N6Na4O16S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1091.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. direct blue 218 is a deep purple to dark blue amorphous powder. (NTP, 1992), Liquid, Deep purple to dark blue solid; [CAMEO] | |

| Record name | C.I. DIRECT BLUE 218 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cuprate(4-), [.mu.-[[3,3'-[[3,3'-di(hydroxy-.kappa.O)[1,1'-biphenyl]-4,4'-diyl]bis(2,1-diazenediyl-.kappa.N1)]bis[5-amino-4-(hydroxy-.kappa.O)-2,7-naphthalenedisulfonato]](8-)]]di-, sodium (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Direct Blue 218 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 63 °F (NTP, 1992) | |

| Record name | C.I. DIRECT BLUE 218 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

28407-37-6 | |

| Record name | C.I. DIRECT BLUE 218 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Direct Blue 218 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028407376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cuprate(4-), [.mu.-[[3,3'-[[3,3'-di(hydroxy-.kappa.O)[1,1'-biphenyl]-4,4'-diyl]bis(2,1-diazenediyl-.kappa.N1)]bis[5-amino-4-(hydroxy-.kappa.O)-2,7-naphthalenedisulfonato]](8-)]]di-, sodium (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrasodium [μ-[[3,3'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxynaphthalene-2,7-disulphonato]](8-)]]dicuprate(4-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIRECT BLUE 218 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Environmental Fate and Degradation of Direct Blue 218

Disclaimer: Specific experimental data on the environmental fate and degradation of C.I. Direct Blue 218 is limited in publicly available scientific literature. Therefore, this guide synthesizes available information on Direct Blue 218 with data from structurally similar benzidine-based and copper-complexed azo dyes to provide a comprehensive overview of its expected environmental behavior and degradation pathways.

Introduction

C.I. Direct Blue 218 is a disazo dye complexed with copper, belonging to the benzidine-based class of dyes.[1] It is primarily used in the textile and paper industries for dyeing cellulose, acetate, nylon, silk, and wool.[1][2] Due to its chemical structure, which includes two azo bonds (-N=N-) and a copper complex, Direct Blue 218 exhibits high stability and persistence, raising concerns about its environmental impact upon release in industrial effluents.[1] This guide provides a detailed examination of its physicochemical properties, probable environmental fate, degradation mechanisms, and associated toxicological concerns.

Physicochemical Properties of Direct Blue 218

A summary of the key physicochemical properties of Direct Blue 218 is presented in Table 1. This information is crucial for understanding its solubility, potential for transport in aqueous environments, and interaction with environmental matrices.

| Property | Value | Reference(s) |

| C.I. Name | Direct Blue 218 | [3] |

| C.I. Number | 24401 | |

| CAS Number | 28407-37-6 | |

| Molecular Formula | C₃₂H₁₆Cu₂N₆Na₄O₁₆S₄ | |

| Molecular Weight | 1087.81 g/mol | |

| Appearance | Deep purple to dark blue amorphous powder | |

| Water Solubility | 10 to 50 mg/mL at 17°C | |

| Chemical Class | Disazo, Copper-complex |

Table 1: Physicochemical properties of C.I. Direct Blue 218.

Environmental Fate and Degradation Pathways

The environmental persistence of azo dyes like Direct Blue 218 is attributed to their complex aromatic structure and the stability of the azo linkage. The presence of a copper complex can further enhance this stability. Degradation is expected to proceed through a combination of biotic and abiotic pathways.

Biotic degradation is considered the primary mechanism for the breakdown of azo dyes in the environment. This process typically involves a two-stage anaerobic/aerobic sequence.

3.1.1. Anaerobic Degradation

Under anaerobic conditions, the initial and rate-limiting step in the degradation of azo dyes is the reductive cleavage of the azo bonds. This reaction is catalyzed by non-specific microbial enzymes, primarily azoreductases, which are produced by a wide range of anaerobic and facultative anaerobic bacteria. This process results in the decolorization of the dye and the formation of aromatic amines. For Direct Blue 218, this would likely lead to the formation of 3,3'-dihydroxybenzidine and a sulfonated aromatic amine.

References

Methodological & Application

Application Notes and Protocols for Collagen Staining in Tissue Sections

Note on Reagent Selection: Direct Blue 218 vs. Recommended Alternatives

Initial inquiries regarding a histological staining protocol for Direct Blue 218 have revealed that it is not a standard or validated dye for this application. Direct Blue 218 is a benzidine-based azo dye primarily used in the textile and paper industries[1][2]. Crucially, benzidine-based dyes are recognized as potential human carcinogens, and their use in a laboratory setting for histological applications is not recommended due to significant safety concerns[3][4].

For researchers, scientists, and drug development professionals seeking to visualize and quantify collagen in tissue sections, the established and scientifically validated method of choice is Picro-Sirius Red staining . Sirius Red (Direct Red 80) is a polyazo dye that, unlike Direct Blue 218, is not derived from benzidine and is considered a much safer alternative[5]. Its long, straight molecules align with collagen fibers, leading to a highly specific and intense staining that can be visualized with both brightfield and polarized light microscopy. This allows for the differentiation of collagen fiber thickness and maturity, making it an invaluable tool for quantitative analysis of fibrosis.

Comparative Overview: Direct Blue 218 vs. Sirius Red (Direct Red 80)

| Feature | Direct Blue 218 | Sirius Red (Direct Red 80) |

| Primary Application | Industrial dye for cellulose, paper, and textiles. | Highly specific staining of collagen in histological sections. |

| Histological Use | No established or documented protocols for collagen staining. | Gold standard for collagen visualization and quantification. |

| Collagen Specificity | Not applicable for histological visualization of collagen. | High specificity due to the alignment of dye molecules with collagen fibers. |

| Visualization Methods | Not applicable for histological visualization of collagen. | Brightfield and polarized light microscopy. |

| Quantitative Analysis | Not applicable. | Well-established for quantitative analysis of collagen content and fiber thickness. |

| Safety Profile | Benzidine-based dye, recognized as a potential human carcinogen. | Considered a safer alternative; not derived from benzidine. |

Detailed Protocol: Picro-Sirius Red Staining for Collagen in Paraffin-Embedded Tissue Sections

This protocol provides a detailed methodology for the staining of collagen fibers in formalin-fixed, paraffin-embedded tissue sections using the Picro-Sirius Red method.

I. Reagent Preparation

| Reagent | Composition | Instructions |

| Picro-Sirius Red Solution | Sirius Red F3B (C.I. 35782) or Direct Red 80: 0.5 gSaturated Aqueous Picric Acid: 500 ml | Dissolve 0.5 g of Sirius Red F3B (also known as Direct Red 80) in 500 ml of saturated aqueous picric acid. The solution is stable for several years and can be reused. |

| Acidified Water | Glacial Acetic Acid: 5 mlDistilled Water: 1 L | Add 5 ml of glacial acetic acid to 1 liter of distilled water. This is used as a rinse to remove non-specific background staining. |

| Weigert's Hematoxylin | (Optional, for nuclear counterstaining) | Prepare according to standard laboratory procedures. |

II. Staining Protocol

| Step | Procedure | Time | Purpose |

| 1. Deparaffinization & Rehydration | Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water. | ~15 min | Prepare tissue for aqueous stains. |

| 2. Nuclear Counterstain (Optional) | Stain nuclei with Weigert's hematoxylin, then wash in running tap water. | 10-20 min | To visualize cell nuclei. |

| 3. Picro-Sirius Red Staining | Immerse slides in the Picro-Sirius Red solution. | 1 hour | Staining of collagen fibers. A one-hour incubation allows for equilibrium staining. |

| 4. Rinsing | Wash slides in two changes of acidified water. | 2 min | To remove unbound dye and reduce background. |

| 5. Dehydration | Dehydrate sections quickly through a graded series of ethanol. | ~5 min | Prepare for clearing and mounting. |

| 6. Clearing & Mounting | Clear in xylene and mount with a permanent mounting medium. | ~5 min | For long-term preservation and microscopic viewing. |

III. Expected Results

-

Brightfield Microscopy: Collagen fibers will appear red on a pale yellow background. Nuclei, if counterstained, will be black or dark blue.

-

Polarized Light Microscopy: Collagen fibers will exhibit strong birefringence, appearing bright yellow, orange, or green depending on their thickness and organization. Thicker, more mature Type I collagen appears yellow to orange, while thinner, less organized Type III collagen appears green.

Diagrams

References

- 1. CI Direct Blue 218 - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. benchchem.com [benchchem.com]

- 4. Direct Blue 218 | C32H20Cu2N6Na4O16S4 | CID 34237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Direct Blue 218 as a Counterstain in Immunohistochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Blue 218 (C.I. 24401) is a water-soluble, copper-chelated disazo dye traditionally used in the textile and paper industries.[1][2] Its application in biological staining is an emerging area of interest, offering a potential alternative to more common counterstains in immunohistochemistry (IHC), such as hematoxylin and eosin. Counterstains are crucial in IHC to provide contrast to the specific antigen staining, allowing for better visualization of tissue morphology and the localization of the target protein.[3][4][5] Direct Blue 218 imparts a blue to greenish-blue color, which can provide excellent contrast with commonly used chromogens like 3,3'-Diaminobenzidine (DAB) (brown). This document provides detailed application notes and a proposed protocol for the use of Direct Blue 218 as a counterstain in IHC.

Principle of Staining

Direct dyes, like Direct Blue 218, are so-named because of their ability to bind directly to substrates, such as cellulose, without the need for a mordant. In biological tissues, it is hypothesized that the elongated, planar structure of the Direct Blue 218 molecule facilitates its binding to tissue components, likely through non-covalent interactions such as hydrogen bonding and van der Waals forces with proteins and other macromolecules. The staining mechanism is influenced by factors such as pH and salt concentration, which can affect the charge of both the dye and the tissue components.

Properties of Direct Blue 218

A summary of the key properties of Direct Blue 218 is presented in the table below.

| Property | Value | Reference |

| C.I. Name | Direct Blue 218 | |

| C.I. Number | 24401 | |

| CAS Number | 28407-37-6 | |

| Molecular Formula | C32H16Cu2N6Na4O16S4 | |

| Molecular Weight | 1087.82 g/mol | |

| Appearance | Blue Powder | |

| Solubility | Water Soluble |

Recommended Protocol for Direct Blue 218 Counterstaining in IHC

This protocol is a recommended starting point for using Direct Blue 218 as a counterstain in chromogenic IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for different tissue types and antigen-antibody systems.

Reagents and Materials

-

Direct Blue 218 (C.I. 24401) powder

-

Distilled or deionized water

-

Ethanol (95% and 100%)

-

Xylene or xylene substitute

-

Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)

-

Mounting medium (aqueous or permanent)

-

Staining jars

-

Pipettes and tips

-

Microscope slides with IHC-stained tissue sections

Preparation of Staining Solution

1% (w/v) Stock Solution:

-

Weigh 1 gram of Direct Blue 218 powder.

-

Dissolve in 100 mL of distilled water.

-

Stir until fully dissolved. Gentle heating may be applied if necessary.

-

Filter the solution through a 0.22 µm filter to remove any undissolved particles.

-

Store at room temperature in a tightly sealed container, protected from light.

Working Solution (0.1% - 0.5% w/v):

-

Dilute the 1% stock solution with distilled water to the desired concentration. A starting concentration of 0.25% is recommended. The optimal concentration should be determined empirically.

Staining Procedure

This protocol assumes that the FFPE tissue sections have already undergone deparaffinization, rehydration, antigen retrieval, and chromogenic detection of the target antigen (e.g., with DAB).

-

Washing after Chromogen Development: Following the final wash step after chromogen incubation, wash the slides thoroughly with distilled water to remove any residual buffers.

-

Counterstaining:

-

Immerse the slides in the Direct Blue 218 working solution.

-

Incubate for 1-5 minutes at room temperature. The optimal incubation time will vary depending on the tissue type and the desired staining intensity. It is recommended to perform a time-course experiment (e.g., 1, 2, 3, 4, and 5 minutes) to determine the optimal time.

-

-

Washing:

-

Briefly rinse the slides in distilled water to remove excess stain.

-

Wash the slides in running tap water for 1-2 minutes until the water runs clear.

-

-

Dehydration:

-

Immerse the slides in 95% ethanol for 1 minute.

-

Immerse the slides in two changes of 100% ethanol for 1 minute each.

-

-

Clearing:

-

Immerse the slides in two changes of xylene or a xylene substitute for 2 minutes each.

-

-

Mounting:

-

Apply a coverslip using a permanent mounting medium.

-

Expected Results

-

Target Antigen: Brown (if using DAB chromogen).

-

Nuclei and some cytoplasmic components: Blue to greenish-blue.

Comparison with Standard Counterstains

| Feature | Direct Blue 218 (Proposed) | Hematoxylin | Eosin |

| Color | Blue to Greenish-Blue | Blue-Purple | Pink-Red |

| Target | General tissue components (nuclei and cytoplasm) | Primarily nuclei (binds to chromatin) | Cytoplasm and extracellular matrix |

| Staining Time | 1-5 minutes (estimated) | 1-5 minutes | 30 seconds - 2 minutes |

| Mordant Required | No | Yes (typically aluminum salts) | No |

| Compatibility with DAB | Expected to be good due to color contrast | Excellent | Good (provides cytoplasmic context) |

Experimental Workflow and Signaling Pathway Diagrams

To aid in the visualization of the experimental process and relevant biological contexts, the following diagrams are provided.

Caption: Immunohistochemistry workflow with Direct Blue 218 counterstaining.

Caption: A generic signaling pathway leading to protein expression detectable by IHC.

Troubleshooting and Optimization

-

Weak Staining: If the Direct Blue 218 staining is too weak, increase the incubation time or the concentration of the working solution. Ensure that the post-counterstain washes are not excessively long.

-

Overstaining: If the staining is too intense and obscures the chromogen signal, decrease the incubation time or the concentration of the working solution. A brief differentiation step in acidic alcohol (e.g., 0.5% acetic acid in 70% ethanol) for a few seconds can be tested, followed by a thorough water wash.

-

Precipitate Formation: If precipitate is observed on the tissue, ensure the stock solution is well-dissolved and filtered. Prepare fresh working solutions daily.

-

Incompatibility with Mounting Media: Test the compatibility of the stained slides with both aqueous and permanent mounting media to ensure there is no fading or color change.

Safety and Handling

Direct Blue 218 is a chemical and should be handled with appropriate laboratory precautions. Wear personal protective equipment, including gloves, lab coat, and eye protection. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

Direct Blue 218 presents a promising alternative as a counterstain in immunohistochemistry. Its distinct blue coloration offers excellent contrast for chromogens like DAB, and its direct staining mechanism simplifies the protocol by eliminating the need for a mordant. The provided protocol serves as a robust starting point for researchers to explore the utility of Direct Blue 218 in their specific IHC applications. Further optimization and validation are encouraged to establish standardized procedures for various tissue types and experimental conditions.

References

- 1. CI Direct Blue 218 - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Direct Blue 218 | C32H20Cu2N6Na4O16S4 | CID 34237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bosterbio.com [bosterbio.com]

- 4. IHC Counterstains | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. bitesizebio.com [bitesizebio.com]

Application Notes: Quantitative Analysis of Tissue Fibrosis using Picro-Sirius Red Staining and Image Analysis

Topic: Quantitative Analysis of Fibrosis using Picro-Sirius Red Staining with Image Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The quantification of collagen deposition is a critical aspect of studying fibrosis across various tissues and evaluating the efficacy of anti-fibrotic therapies. While various histological stains are available, Picro-Sirius Red (PSR), also known as Direct Red 80, has become a gold standard for the specific and sensitive detection of collagen fibers.[1][2][3] When combined with polarized light microscopy, PSR staining allows for the differentiation of collagen fiber thickness and maturity.[3] This application note provides a detailed protocol for the preparation, staining, and quantitative image analysis of tissue sections using Picro-Sirius Red.

Note on Direct Blue 218:

Initial searches for quantitative histological applications of Direct Blue 218 did not yield established protocols for tissue staining and analysis. Direct Blue 218 is identified as a dimethoxybenzidine-based azo dye primarily used in industrial applications.[4] Benzidine-based dyes are recognized as potential human carcinogens, raising significant safety concerns for laboratory use in this context. Given the lack of validation for histological use and potential safety risks, Picro-Sirius Red is presented here as a well-established, safer, and scientifically validated alternative for collagen quantification.

Experimental Protocols

I. Picro-Sirius Red Staining Protocol

This protocol is adapted from standard histological procedures for staining collagen in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Reagents and Materials:

-

FFPE tissue sections (4-5 µm thick) on charged slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Picro-Sirius Red Solution (0.1% Sirius Red in saturated aqueous Picric Acid)

-

Acidified Water (0.5% acetic acid in distilled water)

-

Weigert's Hematoxylin (for nuclear counterstaining, optional)

-

Differentiating solution (e.g., 1% acid alcohol, if using hematoxylin)

-

Mounting medium (permanent, non-aqueous)

-

Coverslips

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes, 5 minutes each.

-

Immerse in 100% Ethanol: 2 changes, 3 minutes each.

-

Immerse in 95% Ethanol: 2 minutes.

-

Immerse in 70% Ethanol: 2 minutes.

-

Rinse in running tap water: 5 minutes.

-

Rinse in distilled water.

-

-

Nuclear Counterstaining (Optional):

-

Stain with Weigert's Hematoxylin for 8-10 minutes.

-

Wash in running tap water for 10 minutes.

-

Differentiate in 1% acid alcohol for a few seconds.

-

Wash in running tap water for 1-2 minutes.

-

-

Picro-Sirius Red Staining:

-

Immerse slides in Picro-Sirius Red solution for 60 minutes. This allows for the proper alignment of the dye molecules with the collagen fibers.

-

-

Washing:

-

Wash slides in two changes of acidified water.

-

-

Dehydration and Mounting:

-

Dehydrate rapidly in three changes of 100% ethanol.

-

Clear in Xylene: 2 changes, 5 minutes each.

-

Mount with a permanent mounting medium and apply a coverslip.

-

II. Quantitative Image Analysis Workflow

The following workflow outlines the steps for quantifying collagen from PSR-stained images using the open-source software ImageJ or Fiji.

Image Acquisition:

-

Acquire images of the stained tissue sections using a bright-field microscope equipped with a digital camera. For analysis of collagen fiber type, acquire additional images under polarized light.

-

Ensure consistent lighting conditions and magnification across all images.

Image Analysis Steps using ImageJ/Fiji:

-

Open Image and Set Scale:

-

Open the acquired image in ImageJ/Fiji.

-

If a scale bar is present, use the line tool to draw a line along the scale bar and go to Analyze > Set Scale to input the known distance and unit.

-

-

Color Deconvolution:

-

Install the "Colour Deconvolution" plugin if not already present.

-

Go to Image > Color > Colour Deconvolution and select the appropriate vector for your stain (e.g., 'H&E DAB' can be adapted, or a custom vector can be created). For PSR, separating the red channel is often a primary step. Alternatively, simple color thresholding may be sufficient.

-

-

Image Thresholding:

-

Convert the image to an 8-bit grayscale image.

-

Go to Image > Adjust > Threshold.

-

Adjust the threshold to select the stained collagen fibers (the red-stained areas). The selection should accurately represent the collagen without including background.

-

-

Measurement:

-

Go to Analyze > Set Measurements and select the parameters you wish to measure (e.g., Area, Area Fraction).

-

Go to Analyze > Measure to quantify the selected area. The "Area Fraction" will represent the percentage of the image that is stained for collagen.

-

-

Batch Processing (Optional):

-

For analyzing multiple images, record the steps as a macro (Plugins > Macros > Record...) to automate the process and ensure consistency.

-

Data Presentation

Quantitative data from the image analysis should be summarized in a table for clear comparison between experimental groups.

| Group | Number of Samples (n) | Mean Collagen Area (%) | Standard Deviation | p-value (vs. Control) |

| Control | 10 | 5.2 | 1.1 | - |

| Treatment Group A | 10 | 12.8 | 2.5 | <0.01 |

| Treatment Group B | 10 | 8.5 | 1.9 | <0.05 |

Mandatory Visualization

Signaling Pathway in Fibrosis

Fibrosis is characterized by the excessive deposition of extracellular matrix components, primarily collagen. A key signaling pathway involved is the Transforming Growth Factor-beta (TGF-β) pathway, which leads to the activation of fibroblasts and subsequent collagen synthesis.

Caption: TGF-β signaling pathway in fibroblast activation and collagen synthesis.

Experimental Workflow

The overall workflow from tissue sample to quantitative data is illustrated below.

Caption: Workflow for quantitative analysis of fibrosis.

References

Troubleshooting & Optimization

Photobleaching and photostability of Direct Blue 218 in fluorescence microscopy

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Direct Blue 218 in fluorescence microscopy. The information provided addresses common issues related to photobleaching and photostability to help ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Direct Blue 218 and what are its general properties?

Direct Blue 218, also known as C.I. 24401, is a copper-chelated bis-azo dye.[1][2] The copper complexation is intended to enhance the stability of the azo groups, which contributes to its light and wash fastness, particularly in textile applications.[2] It appears as a deep purple to dark blue amorphous powder and is water-soluble.[2][3] While primarily used in the textile and paper industries, its fluorescent properties are being explored in microscopy.

Q2: What is photobleaching and why is it a concern when using Direct Blue 218?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of its fluorescent signal. This is a critical issue in fluorescence microscopy as it can lead to a diminished signal-to-noise ratio, making it difficult to visualize and quantify biological structures. For any fluorophore, including Direct Blue 218, prolonged exposure to high-intensity excitation light can accelerate photobleaching, compromising the quality and quantifiability of the acquired images.

Q3: Is there quantitative data available on the fluorescence properties and photostability of Direct Blue 218?

Currently, there is limited publicly available data specifically detailing the fluorescence quantum yield, molar extinction coefficient, and photobleaching rate of Direct Blue 218 in the context of fluorescence microscopy. The primary characterization of this dye has been for its industrial applications. Researchers using Direct Blue 218 for fluorescence microscopy may need to perform their own characterization experiments to determine these parameters.

Q4: How can I minimize photobleaching when imaging with Direct Blue 218?

Minimizing photobleaching is crucial for obtaining high-quality fluorescence images. Key strategies include:

-

Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be employed to attenuate the excitation light.

-

Decrease Exposure Time: Utilize the shortest possible camera exposure time that still allows for clear image acquisition.

-

Minimize Image Acquisition Frequency: For time-lapse experiments, increasing the interval between image captures can reduce cumulative light exposure.

-

Use Antifade Reagents: Incorporate commercially available antifade mounting media (e.g., ProLong™ Gold, VECTASHIELD) into your sample preparation. These reagents work by scavenging reactive oxygen species that contribute to the photochemical destruction of fluorophores.

-

Choose Appropriate Filters: Ensure that your microscope's filter sets are optimized for the excitation and emission spectra of Direct Blue 218 to maximize signal collection and minimize unnecessary light exposure.

Q5: Are there more photostable alternatives to Direct Blue 218 for fluorescence microscopy?

Yes, several classes of fluorescent dyes have been specifically designed and optimized for high photostability in fluorescence microscopy. These include:

-

Alexa Fluor™ Dyes: Known for their high quantum yields and superior photostability compared to traditional dyes.

-

Quantum Dots: These nanocrystals offer exceptionally high quantum yields and unparalleled photostability, making them ideal for long-term imaging and multiplexing applications.

-

Modern Synthetic Dyes: Dyes such as C-Naphox have been developed for demanding applications like STED microscopy and exhibit enhanced photostability.

The choice of an alternative will depend on the specific experimental requirements, including the desired excitation and emission wavelengths.

Troubleshooting Guide: Photobleaching of Direct Blue 218

This guide provides a step-by-step approach to diagnosing and resolving common issues related to the photobleaching of Direct Blue 218 during fluorescence microscopy experiments.

Problem: Rapid Fading of the Fluorescent Signal

Initial Observation: The fluorescence intensity of the Direct Blue 218 signal diminishes quickly upon exposure to excitation light.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for rapid signal fading.

Detailed Steps:

-

Check Microscope Settings:

-

High Excitation Intensity: The most common cause of photobleaching is excessive light exposure. Reduce the laser power or lamp intensity to the minimum level required for a clear signal.

-

Long Exposure Times: Shorten the camera's exposure time. A more sensitive detector (e.g., EMCCD or sCMOS camera) can help achieve a good signal with shorter exposures.

-

-

Review Sample Preparation:

-

Absence of Antifade Reagents: If not already in use, mount your sample with a commercially available antifade reagent. These reagents are crucial for preserving the fluorescent signal.

-

-

Evaluate Imaging Environment:

-

Presence of Oxygen (for live-cell imaging): Reactive oxygen species (ROS) are major contributors to photobleaching. For live-cell imaging, specialized media with oxygen scavengers can be beneficial.

-

-

Evaluate Fluorophore Choice:

-

Inherent Photostability: If the above steps do not sufficiently resolve the issue, the inherent photostability of Direct Blue 218 may be a limiting factor for your specific application. Consider testing more photostable dyes that fit your experimental wavelength requirements.

-

Quantitative Data

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Fluorescence Quantum Yield | Relative Photostability |

| Direct Blue 218 | ~622 (absorbance max) | Not Reported | Not Reported | Not Reported | To be determined |

| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 | High |

| Alexa Fluor 568 | 578 | 603 | 91,300 | 0.69 | Very High |

| Alexa Fluor 647 | 650 | 668 | 239,000 | 0.33 | Very High |

| Cy5 | 649 | 670 | 250,000 | 0.27 | Moderate |

| Quantum Dot 655 | Broad (e.g., 405) | 655 | High | ~0.5-0.8 | Exceptionally High |

Note: The excitation maximum for Direct Blue 218 is based on its absorbance maximum in solution. The fluorescence properties of other dyes are well-documented and serve as a benchmark.

Experimental Protocols

Protocol for Measuring the Photostability of Direct Blue 218

This protocol outlines a general method for quantifying the photobleaching rate of Direct Blue 218 under specific microscopy conditions.

Objective: To determine the rate of fluorescence decay of Direct Blue 218 upon continuous illumination.

Materials:

-

Microscope slide with a sample stained with Direct Blue 218

-

Fluorescence microscope with a suitable filter set for Direct Blue 218

-

Digital camera (e.g., sCMOS or EMCCD)

-

Image analysis software (e.g., ImageJ/Fiji)

Methodology:

-

Sample Preparation: Prepare a sample stained with Direct Blue 218 and mount it using a standard mounting medium (with and without an antifade reagent for comparison).

-

Microscope Setup:

-

Select an appropriate objective lens (e.g., 60x oil immersion).

-

Set the excitation and emission filters for Direct Blue 218.

-

Adjust the excitation light intensity to a level typically used for imaging.

-

-

Image Acquisition:

-

Locate a region of interest (ROI) on the sample.

-

Acquire a time-lapse series of images under continuous illumination. The time interval between images should be short enough to capture the decay in fluorescence accurately (e.g., every 5 seconds for a total of 5 minutes).

-

-

Data Analysis:

-

Open the image series in image analysis software.

-

Define an ROI and measure the mean fluorescence intensity within the ROI for each time point.

-

Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

-

Plot the normalized fluorescence intensity as a function of time.

-

Fit the decay curve to an exponential function to determine the photobleaching rate constant or the half-life (the time at which the fluorescence intensity is reduced by 50%).

-

Experimental Workflow Diagram:

Caption: Workflow for measuring fluorophore photostability.

Disclaimer: The information provided in this technical support center is for research and informational purposes only. While efforts have been made to ensure accuracy, specific experimental conditions may vary. It is recommended to consult primary literature and perform appropriate validation experiments.

References

Technical Support Center: Removing Direct Blue 218 Stain from Histological Slides

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing Direct Blue 218 stain from histological slides. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

Q1: After attempting to remove the Direct Blue 218 stain, a faint blue color remains on the tissue section. How can this be resolved?

A1: Residual staining can occur due to several factors. To address this, consider the following:

-

Incomplete Deparaffinization: Paraffin wax that is not completely removed can trap the stain, preventing its removal. Ensure that fresh xylene is used and that the slides are incubated for a sufficient duration during the deparaffinization step.

-

Insufficient Destaining Time: The incubation time in the destaining solution may not have been long enough. You can extend the incubation period, monitoring the slide periodically under a microscope to prevent tissue damage.

-

Depleted Destaining Solution: The destaining solution may have become saturated with the dye. Prepare a fresh solution and repeat the destaining step.

Q2: The tissue section appears damaged or has lifted from the slide after the stain removal process. What could be the cause?

A2: Tissue damage or detachment is often a result of harsh treatment during the destaining process.

-

Aggressive Reagents: The use of overly strong acidic or alkaline solutions can damage delicate tissues. If you suspect this is the case, consider using a milder destaining agent or reducing the concentration of the current one.

-

Excessive Heat: High temperatures can cause tissue to lift. Ensure all incubation steps are carried out at room temperature unless a specific protocol indicates otherwise.

-

Mechanical Agitation: Vigorous washing or agitation can dislodge the tissue. Handle the slides gently throughout the process.

Q3: Why does the background of the slide, and not just the tissue, retain a blueish tint?

A3: Background staining can be caused by:

-

Dye Precipitation: The Direct Blue 218 solution may have precipitated onto the slide during the initial staining procedure. Filtering the stain before use can prevent this.

-

Inadequate Rinsing: Insufficient rinsing after the destaining step can leave behind residual dye molecules that re-adhere to the glass. Ensure thorough rinsing with the appropriate solvent.

Frequently Asked Questions (FAQs)

Q1: What is Direct Blue 218 and what are its properties?

A1: Direct Blue 218 is a copper-chelated bis-azo dye.[1] It is water-soluble and is primarily used for dyeing cellulose, paper, and various textiles such as acetate, nylon, silk, and wool.[1][2] Its molecular structure contains multiple azo groups (-N=N-), which are responsible for its color.[1]

Q2: Why might it be necessary to remove Direct Blue 218 from a histological slide?

A2: There are several reasons why a researcher might need to remove a stain from a histological slide, including:

-

The initial staining was too intense, obscuring cellular details.

-

The slide needs to be re-stained with a different dye for further analysis.

-

An error was made during the initial staining procedure.

Q3: Is there a standard, published protocol for removing Direct Blue 218 from histological slides?

A3: Currently, there is no specific, universally validated protocol for the removal of Direct Blue 218 from histological slides in the published scientific literature. The protocol provided in this guide is based on the chemical properties of the dye and general principles of histological destaining.

Q4: What safety precautions should be taken when working with the chemicals involved in this process?

A4: Always work in a well-ventilated area, preferably a fume hood, especially when using xylene and alcohols. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Dispose of all chemical waste according to your institution's guidelines.

Experimental Protocol: Removal of Direct Blue 218 Stain

This protocol provides a detailed methodology for removing Direct Blue 218 from formalin-fixed, paraffin-embedded tissue sections.

Materials:

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Acidic Alcohol Solution (e.g., 1% HCl in 70% Ethanol) or an alternative destaining agent (see table below)

-

Mounting medium

-

Coverslips

-

Staining jars

-

Microscope

Procedure:

-

Coverslip Removal: If the slide is coverslipped, immerse it in a staining jar containing xylene until the coverslip detaches. This may take several hours to a full day.

-

Deparaffinization: Immerse the slide in two changes of fresh xylene for 5-10 minutes each to ensure all paraffin is removed.

-

Rehydration: Rehydrate the tissue section by passing the slide through a graded series of ethanol solutions and finally into water:

-

100% Ethanol: 2 changes, 3 minutes each

-

95% Ethanol: 2 changes, 3 minutes each

-

70% Ethanol: 1 change, 3 minutes

-

Distilled water: Rinse for 5 minutes

-

-

Destaining: Immerse the slide in the chosen destaining solution. The time required will vary depending on the intensity of the stain and the tissue type. It is recommended to start with a shorter time (e.g., 5-10 minutes) and monitor the progress microscopically.

-

Rinsing: Rinse the slide thoroughly in running tap water for 5 minutes to remove the destaining solution and any remaining dye.

-

Microscopic Examination: Check the slide under a microscope to ensure the stain has been sufficiently removed. If residual staining is present, the destaining step can be repeated.

-

Dehydration (for re-staining): If the slide is to be re-stained, it can be processed from the water step into the desired staining protocol.

-

Mounting (if no re-staining): If the slide is not being re-stained, it can be dehydrated through a graded ethanol series, cleared in xylene, and a new coverslip can be mounted using a permanent mounting medium.

Quantitative Data Summary

As there is no published quantitative data on the removal of Direct Blue 218, the following table presents hypothetical data to illustrate how different destaining agents could be compared. The "Decolorization Efficiency" would be determined by quantitative image analysis, measuring the reduction in optical density in the stained tissue area.

| Destaining Agent | Concentration | Incubation Time (minutes) | Hypothetical Decolorization Efficiency (%) | Notes |

| Acidic Alcohol | 1% HCl in 70% Ethanol | 10 | 85 | May cause some tissue damage with prolonged exposure. |

| Alkaline Alcohol | 1% NH4OH in 70% Ethanol | 15 | 75 | Generally gentler on tissues than acidic solutions. |

| 0.1 M Glycine-HCl Buffer | pH 2.2 | 30 | 60 | A milder acidic option, may require longer incubation. |

| Distilled Water | N/A | 60 | 15 | As a baseline control, demonstrates the dye's water solubility. |

Visualizations

Caption: Troubleshooting workflow for Direct Blue 218 stain removal.

References

Shelf life and proper storage of Direct Blue 218 stock solutions

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the shelf life and proper storage of Direct Blue 218 stock solutions. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Direct Blue 218 stock solutions?

A1: Direct Blue 218 is water-soluble, with a solubility of 10 to 50 mg/mL.[1] For most biological applications, sterile, deionized water is the recommended solvent. It is also slightly soluble in DMSO.[2]

Q2: What are the recommended storage temperature and shelf life for Direct Blue 218 stock solutions?

A2: For long-term storage, it is recommended to store Direct Blue 218 solutions at 4°C.[2] Under these conditions, the solution is reported to be stable for up to 6 months after receipt.[2] Some suppliers also suggest a storage temperature range of 2°C - 8°C.[3] For short-term storage, room temperature is acceptable.

Q3: What are the signs of degradation of a Direct Blue 218 solution?

A3: Visual signs of degradation can include a change in color, the formation of a precipitate, or a decrease in staining intensity in your experiments. As an azo dye, Direct Blue 218's stability can be compromised by factors such as exposure to strong acids, oxidizing agents, or prolonged exposure to light.

Q4: Is Direct Blue 218 light-sensitive?

A4: While not explicitly stated in all sources, it is a general best practice to protect dye solutions from light to prevent photodegradation. Therefore, it is recommended to store Direct Blue 218 solutions in amber vials or tubes, or in a light-blocking container.

Q5: What personal protective equipment (PPE) should be used when handling Direct Blue 218?

A5: When handling Direct Blue 218 powder and solutions, it is important to use appropriate personal protective equipment. This includes a lab coat, safety glasses, and gloves. Given that it can be a respiratory irritant, a mask or respirator should be worn when handling the powder.

Summary of Storage Conditions

| Parameter | Recommendation | Citations |

| Solvent | Deionized Water | |

| DMSO (slightly soluble) | ||

| Storage Temperature | 4°C (Long-term) | |

| 2°C - 8°C (Long-term) | ||

| Room Temperature (Short-term) | ||

| Shelf Life | Up to 6 months at 4°C | |

| Protection | Protect from light | General Best Practice |

Experimental Protocol

Protocol for Preparation of a 10 mg/mL Direct Blue 218 Aqueous Stock Solution

Materials:

-

Direct Blue 218 powder

-

Sterile, deionized water

-

Sterile 1.5 mL or 2 mL microcentrifuge tubes

-

Vortex mixer

-

Calibrated scale

Procedure:

-

Weigh out the desired amount of Direct Blue 218 powder using a calibrated scale in a chemical fume hood. For a 1 mL stock solution of 10 mg/mL, weigh 10 mg of the powder.

-

Transfer the powder to a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile, deionized water to the tube. For a 10 mg/mL solution, add 1 mL of water.

-

Close the tube tightly and vortex thoroughly for at least one minute to ensure the powder is completely dissolved.

-

Visually inspect the solution to ensure there are no undissolved particles. If particles are present, continue to vortex until a clear solution is obtained.

-

Label the tube clearly with the name of the compound, concentration, solvent, and date of preparation.

-

For long-term storage, place the tube at 4°C, protected from light.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Action(s) |

| Precipitate forms in the stock solution | The concentration may be too high for the solvent. | Try preparing a more dilute stock solution. Briefly warming the solution may help to redissolve the precipitate, but be cautious as heat can degrade the dye. |

| The solution has been stored for too long or improperly. | Prepare a fresh stock solution and ensure it is stored at the correct temperature and protected from light. | |

| Inconsistent experimental results | Degradation of the Direct Blue 218 stock solution. | Prepare a fresh stock solution. |

| Incomplete dissolution of the powder when preparing the stock solution. | Ensure the powder is fully dissolved by vortexing thoroughly. You may also consider a brief sonication. | |

| Interaction with other components in the experimental buffer or media. | Direct Blue 218 is reactive with acids, aldehydes, and other compounds. Review the composition of your buffers for potential incompatibilities. | |

| Low staining or signal in cell-based assays | Insufficient concentration of Direct Blue 218. | Optimize the working concentration of the dye in your specific assay. |

| Poor cellular uptake. | While the exact mechanism is not well-documented for this specific dye, endocytosis is a common route for cellular uptake of such molecules. Ensure your cells are healthy and metabolically active. Incubation time and temperature can also be optimized. | |

| The stock solution has degraded. | Prepare a fresh stock solution. |

Diagrams

Caption: Workflow for preparing and storing Direct Blue 218 stock solutions.

References

Technical Support Center: Spectral Unmixing for Direct Blue 218 Signal Isolation

Welcome to the technical support center for advanced fluorescence microscopy applications. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using spectral unmixing to isolate the signal from Direct Blue 218 while removing interference from sample autofluorescence.

Introduction to the Challenge

Autofluorescence is a common artifact in fluorescence microscopy, originating from endogenous molecules within biological samples that fluoresce naturally.[1] This inherent signal can obscure the signal from your specific fluorescent probes, especially when dealing with weakly fluorescent targets or probes with broad emission spectra. Direct Blue 218, a copper-chelated azo dye, presents a unique challenge as its specific fluorescence excitation and emission spectra are not widely documented in standard databases.

Spectral imaging coupled with linear unmixing is a powerful technique to overcome these issues.[2][3] This method computationally separates the emission spectra of multiple fluorophores, and even autofluorescence, on a pixel-by-pixel basis.[4][5] The key to successful spectral unmixing is obtaining accurate "fingerprints" or reference spectra for each fluorescent component in your sample, including Direct Blue 218 and the specific autofluorescence from your tissue or cell type.

This guide will walk you through the essential protocols for empirically generating these reference spectra and effectively applying them to unmix your experimental data.

Core Experimental Protocol: Generating Reference Spectra

The most critical step for accurate spectral unmixing is to obtain pure reference spectra for each component under the exact same experimental conditions as your multi-labeled sample. This includes using the same microscope objective, filters, laser power, and detector settings.

Protocol 1: Acquiring the Direct Blue 218 Reference Spectrum

Objective: To generate a pure emission spectrum for Direct Blue 218.

Methodology:

-

Sample Preparation:

-

Prepare a control sample containing only the Direct Blue 218 stain. This could be a slide with a solution of the dye, a stained piece of lens tissue, or a control tissue/cell sample that is known to not exhibit significant autofluorescence but takes up the dye.

-

Ensure the staining concentration and protocol are identical to your experimental samples.

-

-

Microscope Setup:

-

Place the control sample on the spectral confocal microscope.

-

Find a region with a strong and uniform Direct Blue 218 signal.

-

Using the excitation laser that you will use in your experiment, adjust the detector gain and offset to get a bright but not saturated signal. Check for saturation by using a high-low lookup table (LUT) or histogram display. The signal should be well within the dynamic range of the detector.

-

-

Lambda Stack Acquisition:

-

Set up the spectral detector to acquire a "lambda stack." This involves collecting a series of images at contiguous wavelength intervals across the expected emission range.

-

A typical starting range for a blue dye might be 420-700 nm with a step size of 5-10 nm.

-

Acquire the lambda stack for the selected region of interest.

-

-

Spectrum Extraction:

-

Use the microscope software to draw a region of interest (ROI) within the brightly stained, non-saturated area of the acquired lambda stack.

-

The software will then generate an average emission spectrum from all the pixels within that ROI.

-

Save this spectrum to your reference library. This is your Direct Blue 218 reference spectrum.

-

Protocol 2: Acquiring the Autofluorescence Reference Spectrum

Objective: To generate a pure emission spectrum for the endogenous autofluorescence in your sample.

Methodology:

-

Sample Preparation:

-

Prepare an unstained control sample. This must be a sample of the same cells or tissue as your experimental sample, prepared in the exact same way (e.g., same fixation, mounting medium).

-

-

Microscope Setup:

-

Place the unstained control sample on the microscope.

-

Using the same laser line(s) and detector settings that will be used for your Direct Blue 218 experiment, find a region of the tissue that is representative of the autofluorescence you observe in your experimental samples.

-

Adjust detector settings to obtain a clear, non-saturated autofluorescence signal.

-

-

Lambda Stack Acquisition:

-

Acquire a lambda stack using the identical wavelength range and step size as you did for the Direct Blue 218 reference spectrum.

-

-

Spectrum Extraction:

-

Draw an ROI within the autofluorescent region.

-

Generate the average emission spectrum from this ROI.

-

Save this spectrum to your reference library. This is your autofluorescence reference spectrum. You can treat autofluorescence as just another fluorophore in the unmixing process.

-

Spectral Unmixing Workflow

The following diagram illustrates the complete workflow from sample preparation to the final, unmixed images.

Caption: Workflow for spectral unmixing to separate Direct Blue 218 from autofluorescence.

Troubleshooting and FAQs

Here are answers to common questions and issues that researchers encounter during spectral unmixing experiments.

Q1: Why can't I find the excitation and emission spectra for Direct Blue 218 online?

A1: Direct Blue 218 is primarily an industrial dye, and its detailed fluorescent properties are not as well-characterized or published as common biological fluorophores. Therefore, it is essential to measure its emission spectrum empirically using your specific imaging system and experimental conditions, as described in the protocol above.

Q2: My reference spectra look very noisy. How can I improve them?

A2: Noisy reference spectra can lead to poor unmixing results. To improve them:

-

Increase Signal-to-Noise: For your control samples, try to find the brightest possible (but non-saturated) region to generate the reference spectrum. You can increase laser power or detector gain, but remember to use these same settings for the experimental sample.

-

Average More Pixels: Draw a larger Region of Interest (ROI) in a uniformly labeled area to average the signal from more pixels, which can reduce pixel-to-pixel noise.

-

Use a Smoothing Filter: Some software packages allow for the application of a gentle smoothing filter to the reference spectra. Use this with caution, as over-smoothing can distort the true spectral shape.

Q3: After unmixing, my Direct Blue 218 signal is very dim. What happened?

A3: This can occur for several reasons:

-

Low Signal Intensity: The original Direct Blue 218 signal may be inherently weak. Ensure your staining protocol is optimized for maximum signal.

-

Incorrect Reference Spectrum: If the Direct Blue 218 reference spectrum is inaccurate (e.g., contaminated with autofluorescence), the algorithm may incorrectly subtract the true signal. Re-acquire your reference spectrum from a pure, bright control sample.

-

Autofluorescence Overpowering: If the autofluorescence is significantly brighter than the Direct Blue 218 signal, it can be difficult for the algorithm to accurately unmix the weaker component. Try to reduce autofluorescence through sample preparation methods (see Q4) or by choosing an excitation wavelength that preferentially excites Direct Blue 218 over the autofluorescent species.

Q4: Can I reduce autofluorescence before I even start imaging?

A4: Yes, several methods can help reduce autofluorescence during sample preparation:

-

Chemical Treatment: Reagents like Sodium Borohydride or Sudan Black B can sometimes be used to quench autofluorescence from certain sources, like glutaraldehyde fixation or lipofuscin, respectively. However, these must be tested for compatibility with your sample and Direct Blue 218 staining.

-

Fixation Choice: Aldehyde fixatives (like formaldehyde and glutaraldehyde) are known to induce autofluorescence. If possible, consider alternative fixation methods like ice-cold methanol.

-

Perfusion: If working with tissues, perfusing with PBS before fixation can help remove red blood cells, which are a source of heme-related autofluorescence.

Q5: The unmixed images show a "residual" channel with a lot of signal. What does this mean?

A5: The residual channel shows all the signal that the unmixing algorithm could not assign to any of the provided reference spectra. A bright residual channel indicates a problem:

-

Missing Reference Spectrum: There may be another fluorescent source in your sample that you did not account for (e.g., a different type of autofluorescence, or contamination). You may need to generate an additional reference spectrum for this unknown component.

-

Incorrect Reference Spectra: If your reference spectra for Direct Blue 218 or autofluorescence are inaccurate, the algorithm will fail to correctly model the mixed signal, leaving a large residual. Re-acquire your reference spectra carefully.

-

Non-Linear Effects: The linear unmixing algorithm assumes that the combined signal is a simple sum of the individual components. In cases of extremely high fluorophore concentrations or other complex interactions, this assumption may not hold, leading to unmixing errors.

Q6: How many spectral channels (lambda steps) do I need to acquire?

A6: The number of channels must be equal to or greater than the number of fluorescent components you are trying to unmix. For separating two components (Direct Blue 218 and autofluorescence), you need a minimum of two channels. However, acquiring more channels (e.g., a full lambda stack with 10-32 steps) provides a more detailed spectral shape, which allows the algorithm to perform a more accurate and robust separation.

Principle of Linear Unmixing

The diagram below illustrates the fundamental concept of linear unmixing. The algorithm treats the spectrum in each pixel as a linear combination of the pure reference spectra you provide.

Caption: The principle of linear unmixing for a single pixel.

Common Autofluorescence Sources

While you must measure the specific autofluorescence spectrum from your sample, it is helpful to know the common sources and their typical spectral properties. This can help in selecting appropriate excitation wavelengths and emission detection ranges.

| Autofluorescent Molecule | Common Location | Typical Excitation Max (nm) | Typical Emission Max (nm) |

| NAD(P)H | Cytoplasm, Mitochondria | ~340 - 360 | ~450 - 470 |

| Flavins (FAD) | Mitochondria | ~380 - 490 | ~520 - 560 |

| Collagen | Extracellular Matrix | ~340 - 400 | ~400 - 550 |

| Elastin | Extracellular Matrix | ~350 - 450 | ~420 - 520 |

| Lipofuscin | Lysosomes (aging cells) | ~345 - 490 | ~460 - 670 |

Note: These are approximate ranges. The exact spectra can be influenced by the local chemical environment.

References

- 1. Autofluorescence - Wikipedia [en.wikipedia.org]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]

- 4. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]

- 5. Spectral Imaging with Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]

Validation & Comparative

A Comparative Guide: Direct Blue 218 vs. Evans Blue for Blood-Brain Barrier Integrity Studies

For researchers, scientists, and drug development professionals, selecting the appropriate tracer is a critical step in designing robust studies to assess the integrity of the blood-brain barrier (BBB). This guide provides a comprehensive comparison of two azo dyes, Direct Blue 218 and Evans Blue, for their application in BBB permeability research. While Evans Blue has been a long-standing tool in this field, this guide will objectively evaluate its performance against Direct Blue 218, incorporating experimental data and highlighting key considerations for experimental design.

At a Glance: Key Differences and Recommendations

While both are blue dyes, their utility in a research setting, particularly for in vivo BBB studies, is vastly different. Evans Blue, due to its high affinity for serum albumin and established protocols, remains a widely used, albeit debated, marker for assessing BBB permeability. In contrast, Direct Blue 218 is not utilized for BBB studies and its toxicological profile raises significant safety concerns for in vivo applications.

Recommendation: For routine assessment of BBB disruption, Evans Blue remains a viable option, provided its limitations are understood and controlled for. For researchers seeking alternatives, other tracers such as sodium fluorescein or fluorescently-labeled dextrans should be considered. Direct Blue 218 is not recommended for any in vivo applications related to BBB integrity due to a lack of validation and significant safety concerns.

Quantitative Data Summary

The following table summarizes the key physicochemical and biological properties of Direct Blue 218 and Evans Blue relevant to their potential use in BBB studies.

| Property | Direct Blue 218 | Evans Blue |

| Molecular Formula | C₃₂H₁₆Cu₂N₆Na₄O₁₆S₄[1] | C₃₄H₂₄N₆Na₄O₁₄S₄ |

| Molecular Weight | 1087.81 g/mol [2] | 960.81 g/mol |

| Albumin Binding | No data available for serum albumin. | High affinity for serum albumin[3][4]. |

| Primary Application | Textile dye, diagnostic imaging (unspecified)[2], research chemical. | Tracer for blood-brain barrier permeability, plasma volume measurement. |

| Toxicology | Evidence of carcinogenic activity in animal studies. | Generally considered non-toxic at standard experimental doses. |

| Detection Methods | Spectrophotometry (absorbance at 622 nm in methanol). | Spectrophotometry (absorbance at ~620 nm), fluorescence microscopy. |

In-Depth Comparison

Evans Blue: The Established Standard

Evans Blue's utility in BBB research stems from its ability to bind tightly to serum albumin, a large protein that does not cross an intact BBB. When the BBB is compromised, the Evans Blue-albumin complex can extravasate into the brain parenchyma, providing a visual and quantifiable marker of the leak.

Advantages:

-

Well-established protocols: Decades of use have led to standardized and widely published experimental procedures.

-

Cost-effective: The dye itself is relatively inexpensive.

-

Versatile detection: Can be quantified using simple spectrophotometry or visualized with fluorescence microscopy.

Limitations:

-

Free dye: A small fraction of Evans Blue may not bind to albumin and can cross a relatively intact BBB, potentially leading to an overestimation of permeability.

-

Toxicity concerns with high concentrations: While generally safe, very high concentrations can be toxic.

-

Indirect measurement: It measures the permeability to albumin, which may not reflect the permeability to smaller molecules.

Direct Blue 218: An Unsuitable Alternative for BBB Studies

Direct Blue 218 is an azo dye primarily used in the textile industry. While it has been used in some biological research, there is no evidence in the scientific literature to support its use as a tracer for BBB integrity.

Significant Concerns:

-

Lack of Albumin Binding Data: There is no published data on the affinity of Direct Blue 218 for serum albumin. This is a critical parameter for a BBB tracer that relies on protein binding to restrict its passage across the barrier.

-

Carcinogenicity: The National Toxicology Program has reported evidence of carcinogenic activity of C.I. Direct Blue 218 in animal feed studies. This makes its use in live animal experiments highly problematic from an ethical and safety standpoint.

-

No Established Protocols: There are no validated or published protocols for its use in assessing BBB permeability.

Experimental Protocols

Evans Blue Protocol for Assessing Blood-Brain Barrier Permeability in Rodents

This protocol is a standard method for quantifying Evans Blue extravasation in the brain.

Materials:

-

Evans Blue dye (2% w/v in sterile saline)

-

Anesthesia (e.g., ketamine/xylazine)

-

Saline (0.9% NaCl), ice-cold

-

4% Paraformaldehyde (PFA) in PBS, ice-cold

-

Formamide or Trichloroacetic acid (TCA)

-

Spectrophotometer or fluorescence plate reader

Procedure:

-

Anesthesia: Anesthetize the animal according to approved institutional protocols.

-

Dye Injection: Inject 2% Evans Blue solution (e.g., 4 ml/kg) intravenously (e.g., via the tail vein).

-

Circulation: Allow the dye to circulate for a specific period (e.g., 60 minutes).

-

Perfusion: Perform transcardial perfusion with ice-cold saline to remove intravascular dye, followed by perfusion with ice-cold 4% PFA to fix the tissue.

-

Brain Extraction: Carefully dissect the brain and specific regions of interest.

-

Quantification:

-

Spectrophotometry: Homogenize the brain tissue in formamide or TCA and incubate (e.g., overnight at 60°C for formamide) to extract the dye. Centrifuge the homogenate and measure the absorbance of the supernatant at approximately 620 nm.

-

Fluorescence Microscopy: For qualitative analysis, section the fixed brain tissue and visualize the red fluorescence of the Evans Blue dye.

-

Visualizing Experimental Workflows

Caption: Experimental workflow for Evans Blue-based blood-brain barrier permeability assessment.

Caption: Logical diagram illustrating the unsuitability of Direct Blue 218 for BBB studies.

Conclusion

The choice of a tracer for blood-brain barrier research is paramount to obtaining reliable and interpretable data. Evans Blue, despite its known limitations, remains a foundational tool due to its well-characterized interaction with albumin and extensive body of literature supporting its use. In stark contrast, Direct Blue 218 is not a viable alternative. The absence of critical data on its biological interactions, coupled with significant toxicological concerns, renders it unsuitable for in vivo assessment of BBB integrity. Researchers should continue to rely on established methods like the Evans Blue assay or explore validated alternatives while exercising caution with compounds not specifically characterized for neurological in vivo applications.

References

- 1. C.I. Direct Blue 218 | C32H16Cu2N6Na4O16S4 | CID 24832073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. Frontiers | Markers for blood-brain barrier integrity: how appropriate is Evans blue in the twenty-first century and what are the alternatives? [frontiersin.org]

- 4. Far-Red Tracer Analysis of Traumatic Cerebrovascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Guide to Direct Blue 218 and Other Direct Dyes for Biological Applications

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biological research and diagnostics, direct dyes play a pivotal role in the visualization and analysis of various cellular and tissue components. This guide provides a comprehensive and objective comparison of Direct Blue 218 with other commonly employed direct dyes, namely Congo Red, Evans Blue, Trypan Blue, and Direct Red 80 (Sirius Red). The information presented herein is supported by available experimental data and is intended to assist researchers in selecting the most appropriate dye for their specific biological applications.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these dyes is crucial for their effective application. Direct Blue 218 is a copper-chelated dimethoxybenzidine-based azo dye.[1][2] The table below summarizes the key properties of the selected direct dyes.

| Property | Direct Blue 218 | Congo Red | Evans Blue | Trypan Blue | Direct Red 80 (Sirius Red) |

| C.I. Name | 24401[3] | 22120 | Direct Blue 53 | 23850 | 35780 |

| Molecular Formula | C₃₂H₁₆Cu₂N₆Na₄O₁₆S₄[3] | C₃₂H₂₂N₆Na₂O₆S₂ | C₃₄H₂₄N₆Na₄O₁₄S₄ | C₃₄H₂₄N₆Na₄O₁₄S₄ | C₄₅H₂₆N₁₀Na₆O₂₁S₆ |

| Molecular Weight ( g/mol ) | 1087.81[3] | 696.66 | 960.81 | 960.81 | 1373.09 |

| Color | Dark Blue/Purple Powder | Reddish-Brown Powder | Blue Powder | Dark Blue/Black Powder | Red to Dark Brown Powder |

| Solubility | Slightly soluble in water and DMSO | Soluble in water | Soluble in water | Soluble in water | Soluble in water |

Performance Comparison in Biological Applications

The selection of a direct dye is primarily dictated by its intended application. The following sections compare the performance of Direct Blue 218 and its alternatives in key biological methodologies.

Histological Staining

Direct dyes are extensively used in histology to stain specific tissue components.

-

Direct Blue 218 : While primarily used in the textile industry, it has been noted for its application in diagnostic imaging. However, specific protocols for its use in routine histological staining are not well-documented in scientific literature. It is known to stain cellulose, acetate, nylon, silk, and wool.

-

Congo Red : It is the gold standard for the detection of amyloid deposits in tissues, exhibiting a characteristic apple-green birefringence under polarized light.

-

Direct Red 80 (Sirius Red) : This dye is highly specific for collagen fibers and, when viewed under polarized light, can differentiate between different collagen types based on the color of birefringence.

Cell Viability and Toxicity

Assessing cell viability is a critical aspect of many biological experiments.

-

Direct Blue 218 : As a benzidine-based azo dye, Direct Blue 218 is classified as a potential carcinogen and environmental toxin. Its use in live-cell applications is therefore limited due to its inherent toxicity. The metabolism of azo dyes by gut microbiota can lead to the formation of carcinogenic aromatic amines.

-

Trypan Blue : This is a widely used dye for assessing cell viability. It is excluded by live cells with intact membranes but penetrates dead cells, staining them blue. However, concerns about its toxicity and potential to overestimate cell viability exist.

-